molecular formula C8H13ClN2O2 B2510344 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 2155853-11-3

4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B2510344
CAS No.: 2155853-11-3
M. Wt: 204.65
InChI Key: AEBRRVRQHMEVKJ-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C8H13ClN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyrrole derivatives with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the properties of pyrrole and dimethylamino groups.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-10(2)5-6-3-7(8(11)12)9-4-6;/h3-4,9H,5H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBRRVRQHMEVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC(=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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